

Evolutionary Conservation of the GroES Mobile Loop: A Comparative Guide

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Compound of Interest		
Compound Name:	GroES mobile loop	
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The GroEL/GroES chaperonin system is a crucial component of the cellular machinery responsible for assisting in the proper folding of a wide array of proteins. The functional cycle of this nanomachine is intricately regulated by the binding and hydrolysis of ATP, as well as the dynamic interaction between the two main components: the heptameric co-chaperonin GroES and the larger, double-ring GroEL complex. Central to this interaction is the **GroES mobile loop**, a flexible region of approximately 16-20 amino acids that undergoes a significant conformational change upon binding to GroEL, transitioning from a disordered loop to a structured β -hairpin.[1] This interaction is critical for capping the GroEL cavity, creating a sequestered environment conducive to protein folding.

This guide provides a comparative analysis of the evolutionary conservation of the **GroES mobile loop**, presenting data on its sequence diversity, the functional impact of mutations, and detailed protocols for its study.

Sequence Conservation of the GroES Mobile Loop

The mobile loop of GroES exhibits a remarkable degree of conservation across a diverse range of bacterial species, highlighting its critical role in the chaperonin function. While sequence variations exist, key residues involved in the interaction with GroEL are highly conserved. Below is a comparison of the **GroES mobile loop** sequences from Escherichia coli and several ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics.



Species	Mobile Loop Sequence	Percent Identity to E. coli
Escherichia coli	(A)GKPLLIIAEDVEGEAL(A)	100%
Enterococcus faecium	(A)GKPLIIIAEDVEGEAL(A)	88%
Klebsiella pneumoniae	(A)GKPLLIIAEDVEGEAL(A)	100%
Acinetobacter baumannii	(A)GKPLIIIAEDVEGEAL(A)	88%
Pseudomonas aeruginosa	(A)GKPLIIIAEDVEGEAL(A)	88%
Enterobacter cloacae	(A)GKPLLIIAEDVEGEAL(A)	100%

Table 1: Comparison of **GroES mobile loop** sequences from E. coli and ESKAPE pathogens. The core 16-amino acid mobile loop is shown. Data adapted from research on ESKAPE pathogen GroES/GroEL systems.

Functional Impact of Mobile Loop Mutations

Mutations within the **GroES mobile loop** can have profound effects on the functionality of the GroEL/GroES system. These alterations can impact the binding affinity for GroEL and, consequently, the efficiency of chaperonin-assisted protein folding. While comprehensive quantitative data across a wide range of mutations is still an active area of research, studies involving specific mutations and structural modifications have provided valuable insights.

Mutation/Modificati on	Effect on GroEL Binding Affinity	Effect on Protein Folding Efficiency	Reference
Disulfide cross-linking to restrict flexibility	Reduced	Inefficient formation of stable GroEL- polypeptide-GroES ternary complex and inefficient folding.[2]	INVALID-LINK
Specific point mutations (data not yet fully compiled)	Variable	Variable, often reduced	Further research is needed to populate this section with specific quantitative data.

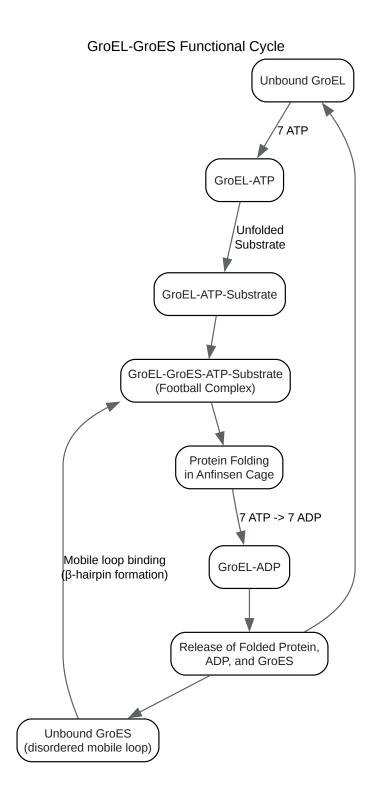


Table 2: Functional consequences of alterations in the **GroES mobile loop**.

Signaling Pathways and Experimental Workflows

The interaction between the **GroES mobile loop** and GroEL is a key regulatory step in the chaperonin cycle. The following diagrams illustrate the logical flow of this interaction and a typical experimental workflow for investigating its conservation.



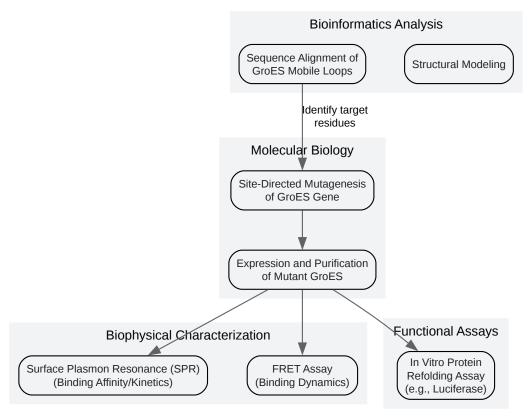


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GroEL-GroES chaperonin cycle overview.



Experimental Workflow for GroES Mobile Loop Analysis



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References



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